molecular formula C9H8O2 B6599377 3-methyl-1-benzofuran-4-ol CAS No. 3610-15-9

3-methyl-1-benzofuran-4-ol

Cat. No.: B6599377
CAS No.: 3610-15-9
M. Wt: 148.16 g/mol
InChI Key: PEUAZQMQTCPVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-benzofuran-4-ol can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using copper chloride as a catalyst, is also employed in some synthetic routes .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and high-yielding methods. The use of microwave-assisted synthesis (MWI) has been reported to produce benzofuran derivatives with significant yields .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-1-benzofuran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .

Scientific Research Applications

Chemistry: 3-methyl-1-benzofuran-4-ol is used as a building block in organic synthesis.

Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being investigated for their potential as therapeutic agents in treating various diseases .

Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: 3-methyl-1-benzofuran-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUAZQMQTCPVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC=CC(=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.